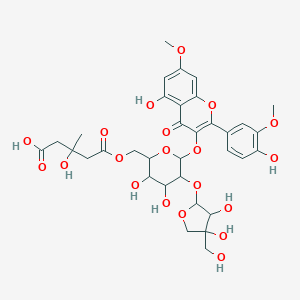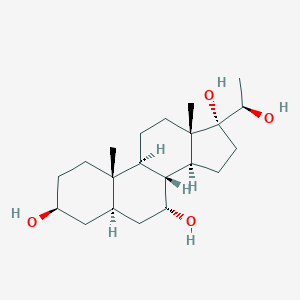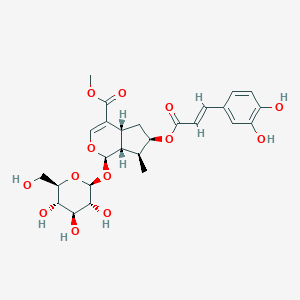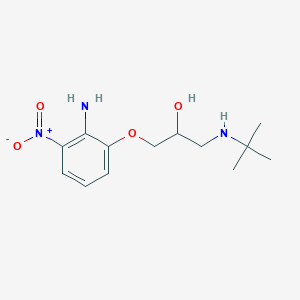![molecular formula C23H21N3O2 B238785 N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B238785.png)
N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(2,4-dimethylphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(2,4-dimethylphenoxy)acetamide, also known as BDP-12, is a small molecule that has been extensively studied for its potential therapeutic applications. This compound is a potent inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which is involved in the regulation of insulin signaling and glucose homeostasis.
Mécanisme D'action
N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(2,4-dimethylphenoxy)acetamide acts as a potent inhibitor of PTP1B, which is a negative regulator of insulin signaling. By inhibiting PTP1B, this compound enhances insulin sensitivity and promotes glucose uptake in insulin-responsive tissues such as skeletal muscle and adipose tissue. Moreover, this compound has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in the regulation of energy metabolism and mitochondrial function.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects that may contribute to its therapeutic potential. It has been found to reduce blood glucose levels, improve insulin sensitivity, and increase glucose uptake in skeletal muscle and adipose tissue. Moreover, this compound has been shown to reduce inflammation and oxidative stress in animal models of metabolic disease, which may contribute to its beneficial effects on metabolic health.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(2,4-dimethylphenoxy)acetamide is its potent inhibitory activity against PTP1B, which makes it a valuable tool for studying the role of this enzyme in insulin signaling and glucose homeostasis. Moreover, this compound has been shown to have low toxicity and good pharmacokinetic properties, which make it a promising candidate for further development as a therapeutic agent. However, one limitation of this compound is its relatively low solubility in water, which may pose challenges for its use in certain experimental settings.
Orientations Futures
There are several future directions for research on N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(2,4-dimethylphenoxy)acetamide. One area of interest is the development of more potent and selective PTP1B inhibitors that can be used to further elucidate the role of this enzyme in metabolic disease. Moreover, there is a need for more studies on the long-term safety and efficacy of this compound in animal models and human clinical trials. Finally, there is a growing interest in the potential use of this compound in combination with other therapeutic agents for the treatment of metabolic disease.
Méthodes De Synthèse
N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(2,4-dimethylphenoxy)acetamide can be synthesized using a multi-step process that involves the reaction of 2-amino-1H-benzimidazole with 3-bromoaniline, followed by the coupling of the resulting intermediate with 2,4-dimethylphenol and the subsequent acetylation of the amine group with acetic anhydride. The final product can be obtained through purification by column chromatography and recrystallization.
Applications De Recherche Scientifique
N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(2,4-dimethylphenoxy)acetamide has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes and obesity. It has been shown to improve insulin sensitivity and glucose tolerance in animal models of these diseases. Moreover, this compound has been found to have anti-inflammatory and anti-oxidative properties, which may contribute to its beneficial effects on metabolic health.
Propriétés
Formule moléculaire |
C23H21N3O2 |
|---|---|
Poids moléculaire |
371.4 g/mol |
Nom IUPAC |
N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(2,4-dimethylphenoxy)acetamide |
InChI |
InChI=1S/C23H21N3O2/c1-15-10-11-21(16(2)12-15)28-14-22(27)24-18-7-5-6-17(13-18)23-25-19-8-3-4-9-20(19)26-23/h3-13H,14H2,1-2H3,(H,24,27)(H,25,26) |
Clé InChI |
TZZVGYFGTKWSFP-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3)C |
SMILES canonique |
CC1=CC(=C(C=C1)OCC(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(2,4-Dimethylphenoxy)-n-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B238703.png)

![N-{4-[(3,5-dimethoxybenzoyl)amino]-2-methoxyphenyl}-2-furamide](/img/structure/B238708.png)
![N-[4-(2-furoylamino)-3-methoxyphenyl]nicotinamide](/img/structure/B238711.png)
![(2S)-2-amino-3-[(2-chloroacetyl)amino]propanoic acid](/img/structure/B238714.png)
![N-(2-methoxy-4-{[(4-methoxyphenoxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B238720.png)


![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methylbutanamide](/img/structure/B238733.png)
![4-chloro-N-[4-(1-cyanocyclopentyl)phenyl]benzamide](/img/structure/B238748.png)
![N-(3-{[2-(2-naphthyloxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B238750.png)

![Thiophene-2-carboxylic acid [4-(2,4-dichloro-benzoylamino)-phenyl]-amide](/img/structure/B238761.png)